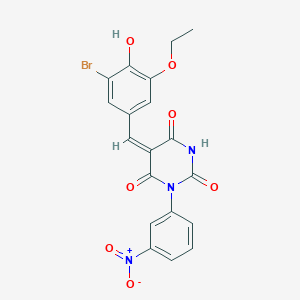
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HI-6, is a chemical compound that has been extensively studied for its potential use as an antidote for nerve agent poisoning. In
Mécanisme D'action
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by reactivating acetylcholinesterase, an enzyme that is inhibited by nerve agents. Nerve agents bind to acetylcholinesterase and prevent it from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the nervous system. This can result in overstimulation of the nervous system and can lead to symptoms such as convulsions, respiratory failure, and death. 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by binding to the nerve agent molecule and breaking the bond between the nerve agent and acetylcholinesterase, allowing the enzyme to function normally and break down acetylcholine.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to be effective in reversing the effects of nerve agent poisoning in animal models. It has been shown to improve respiratory function, reduce convulsions, and improve survival rates. 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its potential use as an antidote for nerve agent poisoning. It has been shown to be effective in animal models and has been approved for use in human clinical trials. However, one limitation of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its limited availability and high cost. It is also important to note that 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has not been approved for use in humans by the FDA.
Orientations Futures
There are several future directions for 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone research. One area of interest is the development of more effective and affordable synthesis methods for 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. Another area of interest is the development of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone analogs that may be more effective in treating nerve agent poisoning. Additionally, there is ongoing research into the use of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other antidotes for nerve agent poisoning to improve treatment outcomes. Finally, there is interest in exploring the potential use of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in other applications, such as the treatment of organophosphate pesticide poisoning.
Méthodes De Synthèse
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with methyl iodide and 1,3-dibromopropane. The final step involves the reaction of the resulting compound with sodium hydroxide to yield 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone.
Applications De Recherche Scientifique
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential use as an antidote for nerve agent poisoning. It works by reactivating acetylcholinesterase, an enzyme that is inhibited by nerve agents. Reactivation of acetylcholinesterase allows for the breakdown of acetylcholine, which is essential for normal nerve function. 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to be effective in treating nerve agent poisoning in animal models and has been approved for use in human clinical trials.
Propriétés
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O3S/c1-15-11(17)8(14-12(15)19)4-6-3-7(13)10(16)9(5-6)18-2/h3-5,16H,1-2H3,(H,14,19)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYRSBZBEUSHOD-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)O)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916073.png)




![6-(1,3-benzodioxol-5-ylmethylene)-2-benzyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916111.png)
![2-benzyl-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916112.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916116.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916124.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916128.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916131.png)


![{4-bromo-2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5916169.png)